5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole

Description

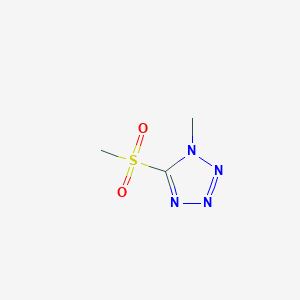

Chemical Structure and Properties 5-Methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole (CAS: Not explicitly listed; Ref: 3D-WDA10786 in ) is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at the N1-position and a methanesulfonyl group at the C5-position. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, acidity, and reactivity. This compound is commercially available as a synthetic building block, primarily for pharmaceutical and materials science research .

The methanesulfonyl group may be introduced via post-functionalization, such as oxidation of a thioether intermediate or direct sulfonylation.

Properties

IUPAC Name |

1-methyl-5-methylsulfonyltetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c1-7-3(4-5-6-7)10(2,8)9/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIRCVJAEAYCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96107-86-7 | |

| Record name | 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole typically involves the reaction of methyl isocyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-Methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Compounds derived from this tetrazole have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) in the range of 100 μg/mL to 125 μg/mL .

- Antifungal Activity : The compound also demonstrated activity against Candida albicans and other fungi, indicating its potential as an antifungal agent .

Antitubercular Activity

Recent studies indicate that derivatives of this compound exhibit potent antimycobacterial effects against Mycobacterium tuberculosis. Some compounds showed MIC values as low as 0.25 μM against multi-drug resistant strains .

Case Study 1: Antifungal Agents

A series of experiments were conducted to evaluate the antifungal efficacy of novel derivatives based on this compound. The results indicated that specific modifications to the tetrazole ring enhanced activity against Aspergillus flavus and Trichothecium rosium. The most effective derivatives exhibited MIC values significantly lower than those of standard antifungal medications .

Case Study 2: Antituberculosis Research

In the context of tuberculosis treatment, a study synthesized various analogs of this compound. These compounds were tested against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The results highlighted that certain modifications led to improved selectivity and potency without cross-resistance to existing treatments .

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound’s sulfone group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby altering their function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs):

The methanesulfonyl group in the target compound increases the tetrazole ring’s acidity compared to analogs with electron-donating groups (e.g., -OCH₃ in ). This property is critical in catalysis and metal-organic frameworks (MOFs) . - Steric Hindrance:

The methyl group at N1 (target compound) introduces minimal steric hindrance, unlike bulkier substituents such as cyclopentyl () or phenyl (), which may hinder reactivity in cross-coupling reactions.

Reactivity and Stability

- Sulfonyl vs. Sulfanyl Groups:

Sulfonyl derivatives (e.g., target compound, ) are more stable under oxidative conditions than sulfanyl analogs (), which can oxidize to sulfoxides or sulfones. - Mercapto Group Reactivity: 5-Mercapto-1-methyltetrazole () exhibits higher nucleophilicity due to the -SH group but requires stabilization to prevent dimerization via disulfide bonds.

Biological Activity

5-Methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₃H₆N₄O₂S, with a molecular weight of 162.17 g/mol. It features a tetrazole ring which is known for its high nitrogen content and stability, making it a valuable scaffold in drug design .

Synthesis Methods

Recent advances in the synthesis of tetrazoles have utilized microwave-assisted techniques and various catalysts to enhance yield and purity. For instance, the use of scandium triflate as a catalyst has shown significant improvements in reaction efficiency . The synthesis often involves the reaction of nitriles with sodium azide under controlled conditions to produce substituted tetrazoles.

Biological Activities

This compound exhibits various biological activities that are summarized below:

Antimicrobial Activity

Research indicates that derivatives of 5-substituted tetrazoles demonstrate significant antimicrobial properties. For example, compounds synthesized from similar frameworks have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, with some exhibiting antifungal properties against Candida albicans .

Anticancer Potential

Several studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds related to this compound have been evaluated for their effects on cancer cell lines. The IC₅₀ values for these compounds often fall within low micromolar ranges (e.g., 0.39 µM in HT-29 cells), indicating potent antiproliferative effects .

The mechanisms through which these compounds exert their biological effects often involve the inhibition of key cellular pathways. For example, some tetrazoles have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Study on Anticancer Activity

In a study focusing on the anticancer activity of similar tetrazole derivatives:

- Compound Tested : A derivative of this compound.

- Cell Lines : HT-29 (colon cancer) and DLD-1.

- Results : The compound exhibited IC₅₀ values of 0.19 µM in HT-29 cells and 0.74 µM in DLD-1 cells. These values suggest that the compound significantly inhibits cell proliferation compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Evaluation

A series of synthesized tetrazoles were evaluated for antimicrobial activity:

- Microorganisms Tested : Bacillus cereus, Pseudomonas aeruginosa.

- Findings : Three compounds showed notable antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL against these pathogens .

Summary Table of Biological Activities

| Activity Type | Tested Compound | IC₅₀/Activity | Target Cells/Pathogens |

|---|---|---|---|

| Antimicrobial | Various tetrazole derivatives | MIC < 100 µg/mL | E. coli, S. aureus |

| Anticancer | 5-Methanesulfonyl derivative | 0.19 µM (HT-29) | Colon cancer cell line |

| 0.74 µM (DLD-1) | Colon cancer cell line |

Q & A

Q. What are the common synthetic methodologies for 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole?

Methodological Answer: The synthesis of tetrazole derivatives typically involves cycloaddition reactions between nitriles and sodium azide. For 5-substituted tetrazoles like 5-methanesulfonyl-1-methyl-tetrazole, a green synthesis approach can be adapted:

- Reagents : Use sodium azide (NaN₃) and a methanesulfonyl-substituted nitrile precursor in dimethylformamide (DMF).

- Catalyst : Immobilized AlCl₃ on γ-Al₂O₃ enhances reaction efficiency and reduces waste .

- Conditions : Heat to 50°C with stirring until completion.

- Purification : Recrystallization or column chromatography, followed by thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to confirm purity .

Q. What spectroscopic techniques are critical for characterizing 5-methanesulfonyl-1-methyl-tetrazole?

Methodological Answer: Structural validation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify methanesulfonyl (-SO₂CH₃) and methyl groups. Compare shifts with analogous tetrazoles (e.g., 5-phenyltetrazole) .

- IR Spectroscopy : Detect N-H stretching (3100–3300 cm⁻¹) and sulfonyl S=O bonds (1350–1450 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve spatial arrangements of the tetrazole ring and substituents .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 5-methanesulfonyl-1-methyl-tetrazole synthesis?

Methodological Answer: Yield optimization involves systematic parameter variation:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) versus immobilized AlCl₃ to assess recyclability and efficiency .

- Solvent Effects : Compare DMF with ionic liquids or water-based systems for greener protocols.

- Temperature Gradients : Perform reactions at 50°C, 80°C, and 100°C to identify thermal stability thresholds (monitor via DSC/TGA) .

- Kinetic Studies : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times.

Q. How should contradictory spectroscopic data for tetrazole derivatives be resolved?

Methodological Answer: Contradictions often arise from impurities or tautomeric equilibria. Mitigation strategies include:

- Cross-Validation : Replicate synthesis and characterization in independent labs.

- Computational Modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or dynamic proton exchange .

- Crystallographic Validation : Resolve tautomerism via single-crystal X-ray diffraction .

Q. What strategies address thermal instability during high-temperature reactions involving tetrazoles?

Methodological Answer: Tetrazoles are thermally stable but may decompose under prolonged heating:

Q. How can researchers design experiments to study the reactivity of the methanesulfonyl group in tetrazole derivatives?

Methodological Answer: Focus on functional group transformations:

- Nucleophilic Substitution : React with amines or thiols to replace the sulfonyl group. Monitor via ¹H NMR .

- Oxidation/Reduction : Test stability under oxidizing (H₂O₂) or reducing (NaBH₄) conditions.

- Cross-Coupling Reactions : Explore Suzuki-Miyaura couplings using Pd catalysts to append aryl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.